molecular formula C7H12O B3050304 (S)-3-methylcyclohexanone CAS No. 24965-87-5

(S)-3-methylcyclohexanone

Cat. No.: B3050304
CAS No.: 24965-87-5
M. Wt: 112.17 g/mol
InChI Key: UJBOOUHRTQVGRU-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Methylcyclohexanone is an organic compound with the molecular formula C7H12O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a ketone, characterized by a carbonyl group (C=O) attached to a cyclohexane ring with a methyl group at the third position. The (S) configuration indicates the specific spatial arrangement of the atoms around the chiral center, which is crucial for its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-3-Methylcyclohexanone can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 3-methylcyclohexene in the presence of a palladium catalyst. Another method includes the oxidation of (S)-3-methylcyclohexanol using oxidizing agents like chromium trioxide or potassium permanganate.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation method due to its efficiency and scalability. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 3-methylcyclohexanone carboxylic acid.

    Reduction: It can be reduced to (S)-3-methylcyclohexanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: 3-Methylcyclohexanone carboxylic acid.

    Reduction: (S)-3-Methylcyclohexanol.

    Substitution: Depending on the nucleophile, products can vary widely.

Scientific Research Applications

(S)-3-Methylcyclohexanone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme-catalyzed reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-methylcyclohexanone involves its interaction with specific molecular targets, primarily through its carbonyl group. This group can form hydrogen bonds and undergo nucleophilic addition reactions, making it reactive in various chemical and biological processes. The pathways involved often include enzyme-catalyzed transformations, where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

    3-Methylcyclohexanol: The reduced form of (S)-3-methylcyclohexanone.

    Cyclohexanone: Lacks the methyl group, making it less sterically hindered.

    4-Methylcyclohexanone: The methyl group is at a different position, affecting its reactivity and interactions.

Uniqueness: this compound’s chiral nature and specific spatial arrangement make it unique compared to its analogs. This configuration can significantly influence its reactivity, interaction with biological molecules, and overall chemical behavior.

Properties

IUPAC Name

(3S)-3-methylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h6H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBOOUHRTQVGRU-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24965-87-5
Record name 3-Methylcyclohexanone, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024965875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYLCYCLOHEXANONE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJE8VS4G3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-methylcyclohexanone
Reactant of Route 2
(S)-3-methylcyclohexanone
Reactant of Route 3
(S)-3-methylcyclohexanone
Reactant of Route 4
Reactant of Route 4
(S)-3-methylcyclohexanone
Reactant of Route 5
(S)-3-methylcyclohexanone
Reactant of Route 6
(S)-3-methylcyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.